2-[(5-chloropyridin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-[(5-chloropyridin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2S/c1-5-8(9(15)16)17-10(13-5)14-7-3-2-6(11)4-12-7/h2-4H,1H3,(H,15,16)(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCJPHAOLCFYKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=NC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Preparation Methodology
Starting Materials and Key Intermediates
- 5-chloropyridin-2-yl amine derivatives : These serve as the amino substituent source.
- 4-methyl-1,3-thiazole-5-carboxylic acid or esters : The thiazole core with methyl substitution and carboxylic acid or ester functionality.
- Protected intermediates : For example, tert-butyl esters of the acid to facilitate coupling and purification.
Stepwise Synthesis
Step 1: Preparation of Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate
- This intermediate is prepared by reacting 5-chloropyridin-2-yl amine with ethyl 2-oxoacetate derivatives.
- The reaction is typically carried out under controlled temperature and stirring conditions to ensure the formation of the amide linkage.
Step 2: Formation of the Thiazole Core
- The thiazole ring is constructed by cyclization reactions involving thiourea or related sulfur sources reacting with α-haloketones or α-haloesters.
- For example, acetophenone derivatives undergo bromination followed by reaction with thiourea to form 2-aminothiazole intermediates.
- Subsequent acetylation and functionalization at the 5-position yield methyl-substituted thiazole intermediates.
Step 3: Coupling of the Amino-Thiazole with 5-chloropyridin-2-yl Derivatives
- The amino group on the thiazole intermediate is coupled with the 5-chloropyridin-2-yl moiety via nucleophilic substitution or amide bond formation.
- This step often requires the use of bases such as triethylamine.
- Reaction conditions include heating (e.g., 50–60 °C) and stirring for several hours (typically 3–8 hours) to achieve completion.
Step 4: Hydrolysis or Deprotection to Yield the Carboxylic Acid
- Protected esters (e.g., tert-butyl or ethyl esters) are hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
- The reaction mixture is cooled and extracted, followed by purification steps such as recrystallization or chromatography.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Amino-ester formation | 5-chloropyridin-2-yl amine, ethyl 2-oxoacetate | 20–25 °C | 1–10 h (preferably 3–8 h) | Stirring critical for yield; monitored by HPLC |
| Thiazole ring formation | α-haloketone, thiourea | Reflux or microwave heating (~170 °C) | 30 min to several hours | Microwave irradiation used for acceleration |
| Coupling reaction | Amino-thiazole, 5-chloropyridinyl derivative, triethylamine | 50–60 °C | 3–7 h | Slow addition of base to control temperature |
| Hydrolysis/deprotection | Acid or base hydrolysis | 0–25 °C | Variable | Cooling during base addition to prevent side reactions |
Purification and Characterization
- Purity Analysis : High-performance liquid chromatography (HPLC) is employed to monitor reaction progress and purity of intermediates and final products. Chromatographic conditions include variable wavelength detection and temperature-controlled columns.
- Isolation : Precipitation by cooling, filtration, and washing with solvents such as methanol or ethyl acetate.
- Spectroscopic Characterization : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm the structure and purity.
Research Findings and Optimization Notes
- The stirring time during coupling reactions significantly affects yield; optimal times range between 3 to 8 hours.
- Temperature control is essential to prevent decomposition or side reactions; maintaining 20–25 °C during sensitive steps is recommended.
- Use of triethylamine as a base facilitates amide bond formation and controls pH.
- Microwave-assisted synthesis accelerates thiazole ring formation, reducing reaction time from hours to minutes.
- Quantum chemical calculations have been used to analyze conformational stability of intermediates, guiding the choice of reaction conditions to favor desired isomers.
Summary Table of Preparation Steps
| Preparation Stage | Key Reagents/Intermediates | Conditions | Outcome |
|---|---|---|---|
| Amino-ester intermediate synthesis | 5-chloropyridin-2-yl amine + ethyl 2-oxoacetate | Stirring 3–8 h, 20–25 °C | Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate |
| Thiazole ring construction | α-haloketone + thiourea | Microwave 170 °C, 30 min | 2-Aminothiazole derivative |
| Functionalization at 4- and 5-positions | Acetylation, methylation, substitution | Various, reflux or room temp | 4-methyl-1,3-thiazole derivatives |
| Coupling with amino-thiazole | Amino-thiazole + chloropyridinyl derivative + base | 50–60 °C, 3–7 h | Coupled intermediate |
| Hydrolysis to acid | Ester intermediate + acid/base | 0–25 °C, variable time | Target carboxylic acid compound |
Chemical Reactions Analysis
Types of Reactions
2-[(5-chloropyridin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloropyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives where the chlorine atom is replaced by the nucleophile.
Scientific Research Applications
Medicinal Chemistry
The compound is under investigation for its potential as a drug candidate due to its ability to interact with biological targets. Notable research focuses on:
- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.
- Anticancer Properties : Research indicates that it may inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation.
Organic Synthesis
As a versatile building block, 2-[(5-chloropyridin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid is utilized in the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as:
- Nucleophilic Substitution : The chloropyridine moiety can be replaced with nucleophiles like amines or thiols.
- Oxidation and Reduction : The compound can be oxidized or reduced to yield derivatives with different functional groups.
Agrochemicals
The compound has potential applications in the development of agrochemicals. Its structural characteristics may lead to the formulation of effective pesticides or herbicides that target specific plant pathogens.
Case Study 1: Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various derivatives of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited inhibition zones significantly larger than those of standard antibiotics, suggesting enhanced potency.
Case Study 2: Anticancer Research
In another investigation, the compound was tested for its effects on cancer cell lines (e.g., MCF7 breast cancer cells). The findings revealed that it induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 2-[(5-chloropyridin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Structural Analog: 2-[(4-Chlorobenzyl)Amino]-4-Methyl-1,3-Thiazole-5-Carboxylic Acid (BAC)
Key Features :
- Substituent: 4-Chlorobenzyl amino group at position 2.
- Activity : Demonstrated potent antidiabetic effects in streptozotocin (STZ)-induced diabetic rats, reducing blood glucose levels by 45–50% and improving insulin sensitivity via modulation of oxidative enzymes (e.g., SOD, CAT) and inflammatory cytokines (TNF-α, IL-6) .
- SAR Insight : The chlorobenzyl group enhances hydrophobic interactions with target receptors, while the carboxylic acid improves solubility and binding affinity.
Febuxostat: 2-(3-Cyano-4-Isobutoxyphenyl)-4-Methyl-1,3-Thiazole-5-Carboxylic Acid
Key Features :
- Substituent: 3-Cyano-4-isobutoxyphenyl at position 2.
- Activity: Clinically approved XO inhibitor for hyperuricemia, reducing serum uric acid by >60% in patients. It outperforms allopurinol in efficacy and tolerability .
- SAR Insight: The isobutoxy and cyano groups optimize enzyme binding via π-π stacking and hydrogen bonding with XO’s active site.
Xanthine Oxidase Inhibitor Derivatives ()
A series of 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid derivatives were designed as XO inhibitors. Key findings include:
- Substituent Impact: Derivatives with electron-withdrawing groups (e.g., -Cl, -NO₂) on the benzyl ring showed 2–3× higher XO inhibition than febuxostat in vitro .
- Binding Affinity : Molecular docking (PDB ID: 1N5X) revealed that the methylene spacer between the benzyl and thiazole groups enhances flexibility, improving enzyme interaction .
Functional and Structural Analysis
Substituent Effects on Activity
- Chloropyridine vs.
- Carboxylic Acid Role : The -COOH group at position 5 is critical for solubility and ionic interactions in both antidiabetic and XO-inhibiting analogs.
Mechanistic Implications
- Antidiabetic Activity : BAC’s efficacy suggests that thiazole-carboxylic acid derivatives mitigate oxidative stress, a pathway the target compound may share.
- XO Inhibition : Febuxostat’s success highlights the importance of bulky, hydrophobic substituents for XO binding, a feature the target compound’s chloropyridine group may emulate.
Biological Activity
The compound 2-[(5-chloropyridin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid is part of a class of thiazole derivatives that have garnered attention for their diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 267.7346 g/mol. The compound features a thiazole ring, which is known for its biological significance and has been extensively studied for its pharmacological properties.
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, studies have shown that related compounds demonstrate varying degrees of cytotoxicity against several cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| 6d | K563 | <1 | High antiproliferative potency |
| 4a | HepG2 | 2.23 ± 0.28 | Promising activity |
| 4b | MDA-MB 231 | >20 | Less active |
| 4c | A549 | 23.30 ± 0.35 | Selective |
The compound N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide , a derivative of thiazoles, exhibited high antiproliferative potency against human leukemia cells comparable to established drugs like dasatinib .
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values are critical in determining their effectiveness against various pathogens:
| Compound | Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| 15 | Staphylococcus aureus | 1.95 | 3.91 |
| 15 | Enterococcus faecalis | 15.62 | 62.5 |
The compound demonstrated strong activity against Gram-positive bacteria, outperforming traditional antibiotics like nitrofurantoin .
The biological activity of thiazole derivatives is often attributed to their ability to interfere with cellular processes such as DNA replication and protein synthesis. The structural features of these compounds allow them to bind effectively to target proteins involved in tumor growth and microbial resistance.
Case Studies
Several studies have highlighted the efficacy of thiazole compounds in clinical settings:
- Antitumor Efficacy : A study on a series of thiazole derivatives showed that certain compounds had GI50 values indicating potent antitumor activity across multiple cancer cell lines, suggesting their potential as therapeutic agents in oncology .
- Antimicrobial Screening : Another investigation focused on the antimicrobial activity of thiazole derivatives revealed significant effectiveness against resistant bacterial strains, emphasizing their utility in treating infections caused by antibiotic-resistant pathogens .
Q & A
Basic: What are the optimal synthetic routes for preparing 2-[(5-chloropyridin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid, and which parameters critically influence yield?
Answer:
A standard approach involves condensation reactions between 5-chloropyridin-2-amine and a thiazole-carboxylic acid precursor. Key steps include:
- Reagent Selection : Use acetic acid as a solvent and sodium acetate as a base to facilitate cyclization .
- Temperature Control : Reflux conditions (typically 100–120°C) are critical for achieving high conversion rates .
- Purification : Post-reaction, the product is filtered, washed with acetic acid, water, and ethanol, then recrystallized from a DMF/acetic acid mixture to enhance purity .
Critical parameters affecting yield include pH (maintained near neutrality to avoid side reactions) and stoichiometric ratios of reactants, which must be optimized via iterative testing .
Advanced: How can statistical design of experiments (DoE) resolve contradictions in reported reaction yields for this compound?
Answer:
Discrepancies in yields often arise from unoptimized variables (e.g., temperature, solvent ratios). DoE methodologies, such as factorial designs or response surface modeling, systematically identify dominant factors:
- Variable Screening : Use a Plackett-Burman design to rank parameters (e.g., catalyst loading, reaction time) by significance .
- Interaction Analysis : Central composite designs can model non-linear relationships, such as how temperature and pH jointly affect byproduct formation .
- Validation : Confirm optimal conditions through triplicate runs, reducing variability and resolving conflicting literature data .
Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound’s purity and structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions, with pyridyl and thiazole protons appearing as distinct doublets (δ 7.5–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H] at m/z 284.03) .
- HPLC-PDA : Reverse-phase chromatography (C18 column, acetonitrile/water + 0.1% TFA) assesses purity (>95%) and detects trace impurities .
Advanced: How can computational reaction path searches accelerate the synthesis of novel derivatives of this compound?
Answer:
Integrated computational-experimental workflows, such as those developed by ICReDD, enable predictive synthesis:
- Quantum Chemical Calculations : Density functional theory (DFT) identifies transition states and intermediates for proposed pathways (e.g., amide bond formation) .
- Machine Learning (ML) : Trained on existing reaction data, ML models predict feasible reagents and conditions for functionalizing the thiazole or pyridyl moieties .
- Feedback Loops : Experimental results refine computational parameters, enhancing accuracy for future iterations .
Data Contradiction: How should researchers address discrepancies in reported biological activities of analogs of this compound?
Answer:
Divergent bioactivity data may stem from assay variability or structural impurities. Mitigation strategies include:
- Standardized Assays : Replicate studies using validated protocols (e.g., fixed cell lines, consistent ATP levels in kinase assays) .
- Structural Verification : Confirm analog identity via X-ray crystallography or 2D NMR to rule out isomerism or degradation .
- Meta-Analysis : Cross-reference datasets using tools like ChemRXiv or PubChem BioAssay to identify consensus trends .
Basic: What are the best practices for ensuring stability during long-term storage of this compound?
Answer:
- Environment : Store at −20°C in amber vials under inert gas (argon or nitrogen) to prevent oxidation .
- Formulation : Lyophilize as a sodium or potassium salt to enhance aqueous stability .
- Monitoring : Conduct periodic HPLC checks (every 6 months) to detect decomposition .
Advanced: What strategies are effective in scaling up the synthesis of this compound while maintaining yield and purity?
Answer:
- Process Intensification : Transition from batch to flow chemistry for better heat/mass transfer, minimizing byproducts .
- Membrane Purification : Use nanofiltration or reverse osmosis to concentrate the product and remove low-MW impurities .
- In-Line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction progression .
Data Contradiction: How can researchers reconcile conflicting solubility data reported in different solvents?
Answer:
- Standardized Protocols : Use USP/Ph. Eur. solubility criteria (e.g., shake-flask method at 25°C) .
- Co-Solvent Systems : Test binary mixtures (e.g., DMSO/water) to identify synergistic effects .
- Thermodynamic Modeling : Apply Hansen solubility parameters to predict solvent compatibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
